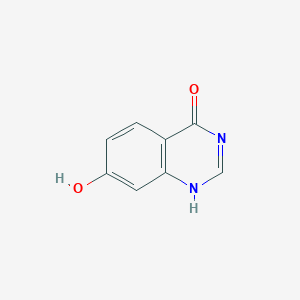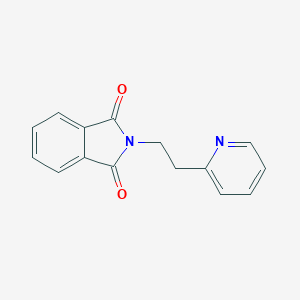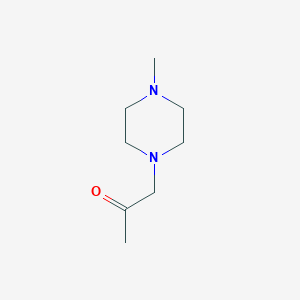
1,3,2-Dioxaphosphorinane, 2-ethoxy-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphosphorinane, 2-ethoxy-5,5-dimethyl- is a chemical compound that has been widely used in scientific research. This compound is also known as EDMP and has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry. It is a cyclic phosphonate ester that has a unique structure and properties that make it useful in scientific research.
Mecanismo De Acción
The mechanism of action of EDMP is not well understood. However, it is believed that it acts as a phosphonate ester analogue and can inhibit enzymes that require a phosphate group for activity. It has also been shown to be a potent inhibitor of alkaline phosphatase, an enzyme that plays a crucial role in bone mineralization.
Biochemical and Physiological Effects:
EDMP has been shown to have several biochemical and physiological effects. It has been shown to be a potent inhibitor of alkaline phosphatase, an enzyme that plays a crucial role in bone mineralization. It has also been shown to inhibit the activity of several other enzymes, including phosphodiesterase and acetylcholinesterase. In addition, EDMP has been shown to have antitumor activity and has been studied as a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDMP has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to be a potent inhibitor of several enzymes, making it a useful tool for the study of enzyme mechanisms. However, EDMP also has some limitations. It is a relatively unstable compound and can decompose over time, making it difficult to work with. In addition, its mechanism of action is not well understood, which can make interpreting experimental results challenging.
Direcciones Futuras
There are several future directions for the study of EDMP. One area of research is the development of new synthetic methods for the preparation of EDMP and its derivatives. Another area of research is the study of the mechanism of action of EDMP and its potential use as a therapeutic agent. Additionally, EDMP could be used as a tool for the study of enzyme mechanisms and for the development of new enzyme inhibitors. Overall, EDMP has the potential to be a valuable tool for scientific research and has several promising applications in various fields.
Métodos De Síntesis
The synthesis of EDMP is relatively simple and can be achieved through several methods. One of the most common methods is the reaction between ethyl phosphonate and 2,2-dimethyl-1,3-dioxolane in the presence of a catalyst. This reaction produces EDMP as the main product. Other methods include the reaction between diethyl phosphite and 2,2-dimethyl-1,3-dioxolane or the reaction between ethyl phosphonate and ethylene oxide.
Aplicaciones Científicas De Investigación
EDMP has been widely used in scientific research due to its unique structure and properties. It has been used in organic synthesis as a reagent for the preparation of various compounds. It has also been used in medicinal chemistry as a precursor for the synthesis of phosphonate-based drugs. In biochemistry, EDMP has been used as a tool for the study of enzyme mechanisms and as a substrate for the synthesis of phosphonate-containing peptides.
Propiedades
Número CAS |
1007-57-4 |
|---|---|
Nombre del producto |
1,3,2-Dioxaphosphorinane, 2-ethoxy-5,5-dimethyl- |
Fórmula molecular |
C7H15O3P |
Peso molecular |
178.17 g/mol |
Nombre IUPAC |
2-ethoxy-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C7H15O3P/c1-4-8-11-9-5-7(2,3)6-10-11/h4-6H2,1-3H3 |
Clave InChI |
CNAJZRQKQRDTJQ-UHFFFAOYSA-N |
SMILES |
CCOP1OCC(CO1)(C)C |
SMILES canónico |
CCOP1OCC(CO1)(C)C |
Otros números CAS |
1007-57-4 |
Sinónimos |
2-ethoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[Tris(hydroxymethyl)phosphonio]propionate](/img/structure/B93656.png)






![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)